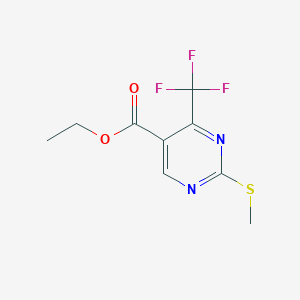

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by three distinct substituents: a methylthio (-SMe) group at position 2, a trifluoromethyl (-CF₃) group at position 4, and an ethyl carboxylate (-COOEt) moiety at position 5. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and covalent binding agents . Its synthesis typically involves nucleophilic substitution reactions starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, where the chlorine atom at position 4 is replaced by a trifluoromethyl group under optimized conditions .

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2S/c1-3-16-7(15)5-4-13-8(17-2)14-6(5)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTPXLQYOPJVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate under basic conditions forms the pyrimidine core. This method, originally developed for ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, can be adapted by replacing the hydroxyl group with a trifluoromethyl moiety.

Key Steps:

-

Base-Catalyzed Condensation:

-

Trifluoromethylation:

Yield and Purity:

-

Trifluoromethylation: ~65% yield, with a final product purity of ≥95% (HPLC).

Challenges:

-

Competing side reactions during trifluoromethylation may reduce yield.

-

Requires rigorous purification via column chromatography (ethyl acetate/hexane, 1:3).

Cyclization Approach Using Thioacetamide and Trifluoroacetic Ethyl Acetoacetate

Chlorination and Ring-Closure Reactions

This method, inspired by thiazole synthesis, involves chlorination followed by cyclization with thioacetamide.

Procedure:

-

Chlorination of Trifluoroacetic Ethyl Acetoacetate:

-

Cyclization with Thioacetamide:

-

Esterification:

-

The acid intermediate is esterified using ethyl chloroformate and triethylamine in dichloromethane.

-

Yield and Purity:

Advantages:

Biginelli Reaction with Modified Components

Three-Component Condensation

The classical Biginelli reaction is adapted by incorporating a trifluoromethylated aldehyde and thiourea derivative.

Modified Components:

-

Trifluoromethylated aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde).

-

Ethyl acetoacetate (β-ketoester).

-

N-Methylthiourea (urea analog).

Reaction Conditions:

-

Catalyst: Hydrochloric acid in ethanol.

-

Temperature: 80°C for 6 hours.

Mechanism:

-

Formation of a dihydropyrimidinone intermediate.

-

Oxidation to the aromatic pyrimidine ring using potassium persulfate (K₂S₂O₈) .

Yield and Purity:

-

Dihydropyrimidinone step: ~60% yield.

-

Oxidation step: ~50% yield, resulting in an overall yield of 30%.

Limitations:

-

Low efficiency due to multiple oxidation byproducts.

-

Requires additional purification steps (e.g., recrystallization).

Comparative Analysis of Synthetic Methods

Industrial Considerations:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

The compound's structure includes a pyrimidine ring substituted with a methylthio group at position 2 and a trifluoromethyl group at position 4. These modifications enhance its lipophilicity and biological activity.

Medicinal Chemistry

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Research has indicated its efficacy in synthesizing various bioactive compounds, particularly those targeting cancer and infectious diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its utility in developing novel anticancer agents . The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug design.

Agrochemicals

The compound's unique properties make it suitable for use as an agrochemical. Its ability to affect plant growth regulation has been explored in various studies.

Case Study: Herbicidal Properties

Research has shown that certain derivatives of this compound exhibit herbicidal activity against specific weed species. This suggests potential applications in developing selective herbicides that minimize crop damage while effectively controlling unwanted vegetation .

Fluorinated Building Blocks

Due to the presence of the trifluoromethyl group, this compound serves as a valuable building block in the synthesis of fluorinated organic compounds. Such compounds are essential in pharmaceuticals and materials science due to their unique properties.

Data Table: Fluorinated Derivatives

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylthio group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and function.

Comparison with Similar Compounds

Key Observations :

- The CF₃ group enhances electrophilicity, facilitating reactions at position 2 or 4, whereas the Cl atom provides a versatile site for substitutions.

- Aromatic substituents (e.g., 2-fluorophenyl) in dihydropyrimidines confer conformational flexibility, impacting biological activity .

Substituent Variations at Position 2

Key Observations :

- Methylthio groups are pivotal in nucleophilic aromatic substitution (e.g., in , yielding 78% product in coupling reactions) .

- Heteroaromatic substituents (e.g., pyridin-2-yl) enhance molecular interactions but may alter solubility .

- Covalent warheads (e.g., pyrrolinylamino) enable targeted inhibition, as seen in AP-1/NF-κB pathway blockers .

Substituent Variations at Position 5

The ester group at position 5 impacts solubility and metabolic stability:

Key Observations :

- Ethyl esters are preferred for their balance of stability and reactivity in synthetic routes .

- Methyl esters are more prone to hydrolysis, limiting their utility in prolonged biological assays .

Saturation State of the Pyrimidine Ring

Saturation (dihydro/tetrahydropyrimidines) alters planarity and bioactivity:

Key Observations :

Biological Activity

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 149771-12-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₉H₉F₃N₂O₂S

- Molecular Weight : 266.24 g/mol

- Structure : The compound features a pyrimidine ring substituted with trifluoromethyl and methylthio groups, contributing to its unique biological profile.

1. Inhibition of AP-1 and NF-kappaB

Research indicates that this compound acts as an inhibitor of AP-1 and NF-kappaB mediated transcriptional activation. In a study conducted on Jurkat T cells, various analogues of this compound were synthesized and evaluated for their inhibitory effects on these transcription factors, which are critical in inflammatory responses and cancer progression. The most potent analogue demonstrated significant inhibition, suggesting potential applications in treating inflammatory diseases and cancers associated with these pathways .

2. Antitumor Activity

The compound has shown promising results in antitumor assays. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 26 | Induction of apoptosis |

| HeLa (Cervical) | 14.31 | Cell cycle arrest and apoptosis |

| MCF-7 (Breast) | 8.55 | Disruption of mitochondrial function |

These findings suggest that this compound may be a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

- Transcription Factor Inhibition : By inhibiting AP-1 and NF-kappaB, the compound may reduce the expression of pro-inflammatory cytokines and survival factors in cancer cells.

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways, leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, contributing to its antitumor effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Inflammatory Disease Model

In an animal model of inflammation, the administration of this compound resulted in reduced swelling and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : This compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of aldehydes, thioureas, and β-keto esters under acidic conditions . For example, similar pyrimidine derivatives are prepared via hydrolysis of ester groups (e.g., conversion of ethyl esters to carboxylic acids using NaOH/EtOH/water, as shown in a related trifluoromethylpyrimidine hydrolysis yielding 86.3% product ). Reaction optimization may involve varying catalysts (e.g., HCl vs. Lewis acids) and temperature controls to improve regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. The H NMR spectrum will show signals for the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH), methylthio group (δ ~2.5 ppm), and aromatic protons (δ ~8.8 ppm for pyrimidine-H) . Infrared (IR) spectroscopy can confirm ester carbonyl stretches (~1700 cm) and C-F vibrations (~1100 cm). Mass spectrometry (LCMS) is essential for molecular ion validation (e.g., [M+H] signals, as in ).

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer : Standard laboratory safety measures include wearing nitrile gloves, chemical-resistant goggles, and lab coats to avoid dermal contact. Reactions involving volatile solvents (e.g., ethanol, ethyl acetate) require fume hoods. Waste containing sulfur or fluorine residues must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry tools be leveraged to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and electron density maps to predict sites for nucleophilic/electrophilic attack. For instance, the trifluoromethyl group’s electron-withdrawing effect reduces pyrimidine ring electron density, directing substitution to the 2-(methylthio) position . Tools like Gaussian or ORCA, combined with cheminformatics pipelines (e.g., ICReDD’s reaction path search methods), enable rapid screening of reaction conditions .

Q. What strategies resolve contradictions in reported synthetic yields or purity for this compound?

- Methodological Answer : Discrepancies may arise from divergent purification methods (e.g., column chromatography vs. recrystallization) or starting material quality. Cross-validation via X-ray crystallography (as applied in ) confirms structural integrity, while HPLC with UV detection (≥95% purity thresholds) ensures batch consistency . Replicating hydrolysis conditions (e.g., NaOH concentration, reaction time) as in can also standardize yields.

Q. How do substituents (methylthio vs. hydroxyl) impact the compound’s stability and biological activity?

- Methodological Answer : The methylthio group enhances lipophilicity and metabolic stability compared to hydroxyl substituents, which may increase solubility but reduce membrane permeability. Comparative studies using logP measurements (e.g., shake-flask method) and accelerated stability testing (40°C/75% RH for 4 weeks) quantify these effects . Bioactivity correlations require enzymatic assays (e.g., kinase inhibition) to assess substituent-driven potency changes.

Q. What advanced crystallization techniques improve the compound’s polymorph control for formulation studies?

- Methodological Answer : Solvent-antisolvent crystallization (e.g., ethanol/water systems) under controlled cooling rates (0.1–0.5°C/min) can isolate specific polymorphs. Single-crystal X-ray diffraction (SCXRD) confirms lattice parameters and hydrogen-bonding motifs, as demonstrated in . Differential Scanning Calorimetry (DSC) monitors phase transitions to identify thermodynamically stable forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.